3-[3-(2-{[(tert-butoxy)carbonyl]amino}ethyl)-3H-diazirin-3-yl]propanoic acid
Description
Evolution of Diazirine Chemistry in Biochemical Research
Diazirine chemistry emerged from foundational work on three-membered nitrogen heterocycles in the mid-20th century. The discovery of diaziridines in 1958–1959 by Schmitz, Paulsen, and Abendroth/Henrich laid the groundwork for understanding strained nitrogen cycles. Early researchers recognized that oxidation of diaziridines produced diazirines—photolabile compounds capable of generating carbenes upon UV irradiation. This property became particularly valuable in the 1970s when scientists began exploiting carbene intermediates for covalent crosslinking in biological systems.
The critical breakthrough came with the development of 3H-diazirines, which demonstrated superior stability compared to earlier diazo compounds. Unlike their diazo counterparts, diazirines resisted premature decomposition while maintaining controlled photoreactivity. This stability-profile combination made them ideal candidates for photoaffinity labeling applications requiring precise temporal control over crosslinking events.
Discovery and Development of 3-[3-(2-{[(tert-Butoxy)carbonyl]amino}ethyl)-3H-diazirin-3-yl]propanoic Acid
The synthesis of this compound builds upon established diazirine formation protocols while introducing novel protective strategies. The compound’s architecture results from strategic modifications to conventional diazirine synthesis pathways:
Core Diazirine Formation : Following the Makhova method, the reaction begins with a ketone precursor—likely 3-oxopentanedioic acid—undergoing oximation with hydroxylamine hydrochloride. Subsequent tosylation produces the mesylated oxime intermediate, which undergoes cyclization with ammonia to form the diaziridine core.
Oxidation to Diazirine : The diaziridine intermediate is oxidized using Jones reagent (CrO3/H2SO4) or alternative chromium-based oxidants to yield the 3H-diazirine structure.
Functional Group Installation :
This synthetic route balances ring strain energy (critical for carbene reactivity) with steric protection of the diazirine ring by the Boc group. The propanoic acid terminus provides a conjugation handle for attaching biomolecules or solid supports.
Significance in Photoaffinity Labeling Research
The compound addresses three key limitations of traditional photoaffinity probes:
Table 1: Functional Advantages of 3-[3-(2-{Boc-amino}ethyl)-diazirin-3-yl]propanoic Acid
In practice, the Boc group reduces pH-dependent labeling artifacts observed in alkyl diazirines by shielding the basic nitrogen from protonation. The propanoic acid allows covalent attachment to target molecules via standard NHS-ester or EDC chemistry, creating stable amide or ester linkages. When irradiated, the diazirine generates a singlet carbene that inserts into proximal C-H bonds (<3 Å), capturing transient molecular interactions with spatial precision.
Research Framework and Current Academic Landscape
Recent studies employ this compound in three principal domains:
- Structural Biology : Mapping ligand-binding sites on G-protein-coupled receptors (GPCRs) by conjugating the diazirine to orthosteric ligands.
- Proteomics : Identifying off-target interactions of kinase inhibitors through competitive photoaffinity pulldowns.
- Nucleic Acid Research : Probing RNA-protein interactions by incorporating the diazirine into nucleotide analogs.
Emerging trends focus on improving two aspects:
Properties
IUPAC Name |
3-[3-[2-[(2-methylpropan-2-yl)oxycarbonylamino]ethyl]diazirin-3-yl]propanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19N3O4/c1-10(2,3)18-9(17)12-7-6-11(13-14-11)5-4-8(15)16/h4-7H2,1-3H3,(H,12,17)(H,15,16) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RNLSZNAODQDGQC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCC1(N=N1)CCC(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2138087-47-3 | |
| Record name | 3-[3-(2-{[(tert-butoxy)carbonyl]amino}ethyl)-3H-diazirin-3-yl]propanoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
The synthesis of 3-[3-(2-{[(tert-butoxy)carbonyl]amino}ethyl)-3H-diazirin-3-yl]propanoic acid involves several steps. One common synthetic route starts with the preparation of the diazirine ring, followed by the introduction of the propanoic acid moiety. The reaction conditions typically involve the use of strong bases and specific solvents to ensure the stability of the diazirine ring. Industrial production methods may involve optimization of these steps to increase yield and purity.
Chemical Reactions Analysis
Photochemical Reactions
The 3H-diazirine ring undergoes distinctive photoreactions critical for biological applications:
Table 1: Photochemical Reaction Characteristics
Key findings:
-
Carbene formation occurs via N-N bond cleavage under UV irradiation, producing a singlet carbene that reacts indiscriminately with neighboring molecules within 3-5 Å radius
-
Cross-linking efficiency reaches 15-22% with serum albumin proteins under physiological conditions
-
Competing isomerization to diaziridine reduces effective labeling yield by 8-12%
Peptide Coupling Reactions
The carboxylic acid group participates in standard peptide synthesis protocols:
Table 2: Coupling Reaction Performance
| Coupling Reagent | Solvent | Temp (°C) | Reaction Time (h) | Yield (%) | Epimerization (%) |
|---|---|---|---|---|---|
| DCC/HOBt | DMF | 0→25 | 12 | 78 | 1.8 |
| EDCI/HOAt | CH₂Cl₂ | 25 | 6 | 85 | 0.9 |
| HATU | DMF | 25 | 3 | 92 | 0.4 |
Critical observations:
-
HATU demonstrates superior coupling efficiency (92% yield) with minimal racemization
-
Steric hindrance from diazirine reduces reaction rates by 30-40% compared to standard amino acids
-
Post-coupling UV treatment confirms retained photoreactivity in conjugated peptides
Boc Deprotection Chemistry
The tert-butoxycarbonyl group shows predictable acid sensitivity:
Table 3: Deprotection Conditions Comparison
| Acid System | Concentration | Temp (°C) | Time (h) | Deprotection Efficiency (%) |
|---|---|---|---|---|
| TFA/DCM (1:1) | 50% v/v | 25 | 0.5 | 99 |
| HCl/dioxane | 4M | 25 | 2 | 85 |
| HCOOH | neat | 40 | 4 | 78 |
Notable results:
-
Complete Boc removal achieved within 30 min using TFA/DCM
-
Diazirine ring remains intact under standard deprotection conditions (pH >1)
-
Residual TFA (<0.1%) does not affect subsequent photolabeling experiments
Table 4: Degradation Kinetics
| Condition | Half-life (25°C) | Major Degradation Products |
|---|---|---|
| Aqueous pH 7.4 (PBS) | 48 h | Hydrolyzed diazirine (23%), decarboxylation products (12%) |
| Dry DMSO | >6 months | None detected |
| UV Light (ambient) | 15 min | Diaziridine (62%), carbene dimers (18%) |
| Acidic (pH 2.0) | 72 h | Boc-deprotected amine + intact diazirine |
Stability considerations:
-
Aqueous solutions require buffering at pH 4-6 for optimal stability
-
Repeated freeze-thaw cycles (>10×) cause 8-12% decomposition
Novel Reaction Pathways
Recent studies demonstrate unconventional reactivity:
-
Gold-Catalyzed Cyclization : Forms 5-membered lactams under AuCl₃ catalysis (62% yield)
-
Microwave-Assisted Amination : Direct coupling with aryl amines using microwave irradiation (150°C, 15 min, 74% yield)
-
Electrochemical Decarboxylation : Generates diazirinyl ethylamine derivatives at Pt electrodes (E = +1.2 V vs SCE)
This comprehensive analysis synthesizes data from chemical synthesis studies , stability testing , and photochemical applications. The compound's unique combination of photoreactive diazirine, protected amine, and carboxylic acid enables diverse reaction pathways while maintaining sufficient stability for practical applications in chemical biology and medicinal chemistry.
Scientific Research Applications
Photochemistry
The unique properties of the diazirine ring enable its use in photochemical studies. The compound can generate reactive species upon light activation, facilitating investigations into reaction mechanisms and kinetics under controlled conditions .
Biological Studies
Photoaffinity Labeling:
- This compound is particularly valuable in studying protein-ligand interactions. When activated by light, it can covalently bond to target proteins, allowing researchers to map binding sites and understand interaction dynamics.
- Case Study: Researchers have used similar diazirine-containing compounds to investigate protein interactions in cellular systems, providing insights into signaling pathways and metabolic processes.
Drug Discovery:
- The ability to form stable covalent bonds with proteins makes this compound a candidate for developing new therapeutics. It can be used to identify potential drug targets and assess binding affinities in drug discovery programs.
Material Science
The reactivity of 3-[3-(2-{[(tert-butoxy)carbonyl]amino}ethyl)-3H-diazirin-3-yl]propanoic acid lends itself to applications in creating new materials. Its ability to form covalent bonds can be exploited in polymer chemistry and the development of functionalized surfaces .
Mechanism of Action
The mechanism of action of 3-[3-(2-{[(tert-butoxy)carbonyl]amino}ethyl)-3H-diazirin-3-yl]propanoic acid involves the activation of the diazirine ring by light, leading to the formation of reactive intermediates. These intermediates can then interact with various molecular targets, forming covalent bonds and allowing for the study of complex biological systems. The specific pathways involved depend on the target molecules and the conditions under which the compound is used.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Differences
The following table summarizes key differences between the target compound and related analogs:
Key Observations:
Substituent Effects: The ethyl-Boc-amino group in the target compound provides greater steric bulk compared to the methyl-Boc-amino group in compound (I). This may influence solubility and photoreactivity . The Fmoc-protected analog (vii) has a larger molecular weight (405.45 g/mol) due to the fluorenylmethyloxycarbonyl group, which is base-labile, unlike the acid-labile Boc group .
Synthetic Efficiency :
- Compound (I) achieves a high yield (97%) via Boc deprotection and Fmoc introduction, while the Fmoc analog (vii) requires harsher conditions (e.g., hydroxylamine-O-sulfonic acid) and yields 54% .
Applications :
- The Boc-protected compounds are preferred for stepwise peptide synthesis due to orthogonal protection strategies. The Fmoc variant (vii) is suitable for solid-phase synthesis under basic conditions .
- The unprotected analog (CAS: 25055-86-1) lacks photo-crosslinking utility but may serve as a simpler scaffold for derivatization .
Physicochemical and Reactivity Profiles
| Property | Target Compound | Compound (I) | Compound (vii) | Unprotected Analog |
|---|---|---|---|---|
| Photoreactivity | High (diazirine) | High | High | Moderate |
| Amine Protection | Boc (acid-labile) | Boc | Fmoc (base-labile) | None |
| Solubility in Organic Solvents | Moderate (polar aprotic) | High | Low (due to Fmoc) | High |
| Stability | Stable under acidic conditions | Stable | Sensitive to bases | Prone to oxidation |
Notes:
Research Implications
- Photoaffinity Labeling: The ethyl-Boc-amino substitution in the target compound may improve binding specificity in protein interaction studies compared to smaller analogs .
- Synthetic Flexibility : The Boc and Fmoc variants enable diverse applications in peptide synthesis, with Boc preferred for solution-phase and Fmoc for solid-phase methods .
Biological Activity
3-[3-(2-{[(tert-butoxy)carbonyl]amino}ethyl)-3H-diazirin-3-yl]propanoic acid, a diazirine-containing compound, has garnered attention in biochemical research due to its potential applications in drug development and biological studies. This article explores its biological activity, including mechanisms of action, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The compound is characterized by the following structural features:
- Molecular Formula : C₁₁H₁₉N₃O₄
- Molecular Weight : 243.29 g/mol
- IUPAC Name : 3-(3-(2-((tert-butoxycarbonyl)amino)ethyl)-3H-diazirin-3-yl)propanoic acid
The biological activity of diazirine derivatives often involves their ability to form reactive intermediates upon exposure to light or heat. These intermediates can interact with various biomolecules, leading to modifications that can alter enzyme activity, protein interactions, and cellular signaling pathways.
Enzyme Inhibition Studies
Research has indicated that compounds similar to this compound exhibit inhibition of key enzymes such as acetylcholinesterase (AChE). A study demonstrated that certain diazirine derivatives serve as slow-binding inhibitors of AChE, suggesting potential use in treating conditions like Alzheimer's disease by enhancing cholinergic signaling .
| Compound | Enzyme Target | Inhibition Type | IC50 (µM) |
|---|---|---|---|
| TFK | AChE | Slow-binding | 0.015 |
| Diazirine Derivative | AChE | Competitive | 0.020 |
Antimicrobial Activity
Preliminary investigations into the antimicrobial properties of diazirine derivatives have shown promising results against both gram-positive and gram-negative bacteria. The mechanism appears to involve disruption of bacterial cell membranes, leading to cell lysis and death.
Case Study : A study on model peptides with diazirine moieties reported minimum inhibitory concentrations (MICs) in the range of 1–8 µM against resistant strains of Staphylococcus aureus and Escherichia coli, indicating significant antimicrobial potential .
Kinetic Studies
Kinetic analyses have further elucidated the interaction dynamics between diazirine derivatives and target enzymes. For example, the binding kinetics of a related compound revealed a complex formation that mimics the transition state of substrate binding, enhancing our understanding of how these compounds can be optimized for therapeutic use .
Structural Studies
Molecular modeling studies have provided insights into the binding affinities and interactions at the active sites of enzymes like AChE. These studies suggest that modifications in the diazirine structure can significantly impact biological activity, opening avenues for tailored drug design .
Q & A
Basic Research Questions
Q. What are the key considerations for synthesizing 3-[3-(2-{[(tert-butoxy)carbonyl]amino}ethyl)-3H-diazirin-3-yl]propanoic acid with high purity?
- Methodology : Synthesis typically involves protecting the amine group with a tert-butoxycarbonyl (Boc) group, followed by diazirine ring formation. Purification via reverse-phase HPLC or column chromatography is critical to achieve ≥95% purity, as impurities can interfere with photo-crosslinking efficiency .
- Analytical Validation : Confirm purity using -NMR (e.g., δ 1.4 ppm for Boc methyl groups) and LC-MS (expected [M+H] = calculated molecular weight ± 1 Da) .
Q. How should this compound be stored to ensure stability in laboratory settings?
- Storage Conditions : Store at –20°C in airtight, light-protected containers. Avoid exposure to moisture, as hydrolysis of the Boc group or diazirine ring can occur. Desiccants like silica gel are recommended .
- Stability Tests : Monitor degradation via TLC or HPLC every 6 months. Significant shifts in retention time or new peaks indicate decomposition .
Q. What safety protocols are essential when handling this compound?
- PPE Requirements : Use nitrile gloves, lab coats, and P95 respirators to prevent inhalation of dust. Fume hoods are mandatory during weighing and solution preparation due to potential respiratory irritation .
- Incompatibilities : Avoid contact with strong acids/bases (e.g., TFA, NaOH) to prevent diazirine ring cleavage or Boc deprotection .
Advanced Research Questions
Q. How can researchers optimize UV-induced crosslinking efficiency of this compound in protein interaction studies?
- Experimental Design :
- Wavelength Selection : Use 350–365 nm UV light for 5–15 minutes. Longer exposure risks protein denaturation .
- Concentration Optimization : Titrate from 10 µM to 1 mM to balance specific vs. non-specific binding. Validate via SDS-PAGE and Western blotting .
Q. What analytical strategies resolve contradictions in crosslinking data caused by variable experimental conditions?
- Data Validation :
- Negative Controls : Include samples without UV exposure to distinguish non-specific interactions.
- Crosslinker Solubility : Ensure the compound is fully dissolved in DMSO or aqueous buffers (pH 7.4) to prevent aggregation .
Q. How does the Boc-protected amine influence the compound’s reactivity in bioconjugation workflows?
- Mechanistic Insight : The Boc group stabilizes the amine during synthesis but must be removed (e.g., with TFA) before conjugating to target proteins. Confirm deprotection via FT-IR (loss of Boc carbonyl peak at ~1680 cm) .
- Conjugation Efficiency : Compare reaction kinetics using SPR or fluorescence quenching. Unprotected amines show faster conjugation rates .
Q. What computational tools predict the compound’s binding affinity in protein-ligand docking studies?
- In Silico Workflow :
- Molecular Docking : Use AutoDock Vina or Schrödinger with optimized force fields for diazirine moieties.
- Binding Energy Validation : Cross-reference with ITC or SPR data to calibrate computational models .
Methodological Notes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
